Acetylleucine monoethanolamine
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Overview
Description
Acetylleucine monoethanolamine, also known as N-acetyl-DL-leucine compound with 2-aminoethanol (1:1), is a compound with the molecular formula C10H22N2O4 and a molecular weight of 234.29 g/mol . It is a crystalline substance with a melting point of approximately 150°C . This compound is known for its therapeutic properties, particularly as an antivertigo agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylleucine monoethanolamine involves the reaction of N-acetyl-DL-leucine with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N-acetyl-DL-leucine: This is achieved by acetylating DL-leucine using acetic anhydride in the presence of a base such as pyridine.
Reaction with 2-aminoethanol: The N-acetyl-DL-leucine is then reacted with 2-aminoethanol in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Acetylleucine monoethanolamine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the acetyl moiety.
Substitution: Substitution reactions can take place at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-alkylated or N-acylated compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Acetylleucine monoethanolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of acetylleucine monoethanolamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in the regulation of balance and coordination. The compound may also influence neurotransmitter levels and signaling pathways, contributing to its therapeutic effects in conditions like vertigo .
Comparison with Similar Compounds
Similar Compounds
Acetylleucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.
Monoethanolamine: A compound used in various industrial applications, including as a solvent and in the production of detergents and emulsifiers.
Uniqueness
Acetylleucine monoethanolamine is unique due to its combined properties of acetylleucine and monoethanolamine. This combination enhances its therapeutic potential and broadens its range of applications compared to its individual components .
Properties
CAS No. |
149-90-6 |
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Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-acetamido-4-methylpentanoic acid;2-aminoethanol |
InChI |
InChI=1S/C8H15NO3.C2H7NO/c1-5(2)4-7(8(11)12)9-6(3)10;3-1-2-4/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);4H,1-3H2 |
InChI Key |
RUNLLFIZXARADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C.C(CO)N |
Origin of Product |
United States |
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